molecular formula C4H10N2O2 B13956809 Ethylamine, N-(methoxymethyl)-N-nitroso- CAS No. 61738-04-3

Ethylamine, N-(methoxymethyl)-N-nitroso-

Cat. No.: B13956809
CAS No.: 61738-04-3
M. Wt: 118.13 g/mol
InChI Key: SRCBMONTDYZTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylamine, N-(methoxymethyl)-N-nitroso- is an organic compound that belongs to the class of nitrosamines Nitrosamines are known for their presence in various industrial and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N-(methoxymethyl)-N-nitroso- typically involves the reaction of ethylamine with formaldehyde and nitrous acid. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Ethylamine with Formaldehyde: Ethylamine reacts with formaldehyde to form N-(methoxymethyl)ethylamine.

    Nitrosation: The N-(methoxymethyl)ethylamine is then treated with nitrous acid to yield Ethylamine, N-(methoxymethyl)-N-nitroso-.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N-(methoxymethyl)-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce secondary amines.

Scientific Research Applications

Ethylamine, N-(methoxymethyl)-N-nitroso- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role in nitrosamine formation.

    Medicine: Investigated for its potential therapeutic applications and as a model compound for studying nitrosamine toxicity.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylamine, N-(methoxymethyl)-N-nitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include nitrosation reactions and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methylamine, N-(methoxymethyl)-N-nitroso-
  • Propylamine, N-(methoxymethyl)-N-nitroso-
  • Butylamine, N-(methoxymethyl)-N-nitroso-

Uniqueness

Ethylamine, N-(methoxymethyl)-N-nitroso- is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable subject for research.

Properties

CAS No.

61738-04-3

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

N-ethyl-N-(methoxymethyl)nitrous amide

InChI

InChI=1S/C4H10N2O2/c1-3-6(5-7)4-8-2/h3-4H2,1-2H3

InChI Key

SRCBMONTDYZTOB-UHFFFAOYSA-N

Canonical SMILES

CCN(COC)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.